molecular formula C9H16ClN3O3S B1372819 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride CAS No. 1803583-13-2

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride

Cat. No.: B1372819
CAS No.: 1803583-13-2
M. Wt: 281.76 g/mol
InChI Key: WGFHCNAPSCMSCF-UHFFFAOYSA-N
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Description

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride is an organic compound with the molecular formula C9H16ClN3O3S. It is a derivative of piperazine, featuring a sulfonyl group attached to a dimethyl-1,2-oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride typically involves the reaction of piperazine with a sulfonyl chloride derivative of dimethyl-1,2-oxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The oxazole ring may also participate in hydrogen bonding or π-π interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine hydrochloride
  • 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine hydrochloride
  • 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]azepane hydrochloride

Uniqueness

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride is unique due to its specific combination of a piperazine ring with a dimethyl-1,2-oxazole sulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride, with the CAS number 1803583-13-2, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including enzyme inhibition, antibacterial properties, and other pharmacological effects.

The compound's chemical properties are as follows:

PropertyValue
Chemical Formula C₉H₁₆ClN₃O₃S
Molecular Weight 281.76 g/mol
IUPAC Name 3,5-dimethyl-4-piperazin-1-ylsulfonyl-1,2-oxazole; hydrochloride
Appearance Powder
Storage Temperature Room Temperature

Biological Activity Overview

Research indicates that compounds containing piperazine and oxazole moieties exhibit various biological activities, including:

  • Enzyme Inhibition
    • Piperazine derivatives have been shown to inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Virtual screening studies suggest that these compounds can bind to both the peripheral anionic site and catalytic sites of AChE, potentially serving as therapeutic agents for Alzheimer's disease .
  • Antibacterial Activity
    • Some studies have reported that piperazine derivatives possess significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effective inhibition against various bacterial strains .
  • Urease Inhibition
    • Urease inhibitors are important in treating conditions such as urinary tract infections. The compound's structural features suggest it may also act as an effective urease inhibitor .

Study on Acetylcholinesterase Inhibition

A study conducted by Varadaraju et al. explored the inhibitory effects of various piperazine derivatives on AChE. The findings indicated that certain derivatives exhibited potent inhibition with low IC₅₀ values (concentration required to inhibit 50% of the enzyme activity). The most active compounds had IC₅₀ values significantly lower than the reference standard .

Antibacterial Efficacy

In a comparative analysis of synthesized piperazine derivatives, researchers evaluated the antibacterial activity against multiple strains. The results showed that several derivatives had IC₅₀ values in the micromolar range, indicating strong antibacterial potential compared to traditional antibiotics .

Summary of Biological Activities

Activity TypeObservationsReference
AChE Inhibition Potent inhibitors identified with low IC₅₀ valuesVaradaraju et al.
Antibacterial Significant activity against various strainsStudy on piperazine derivatives
Urease Inhibition Potential urease inhibitor; further studies neededGeneral findings on piperazines

Properties

IUPAC Name

3,5-dimethyl-4-piperazin-1-ylsulfonyl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S.ClH/c1-7-9(8(2)15-11-7)16(13,14)12-5-3-10-4-6-12;/h10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFHCNAPSCMSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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